Ni–N Bond Contraction vs. DMG in Ni(II) Complexes
The bis-ligand nickel(II) complex [Ni(HAO)₂]⁰, formed from the doubly deprotonated 3-(hydroxyamino)-3-methylbutan-2-one oximato(2–) ligand, exhibits a Ni–N bond distance of 1.804(2) Å [1]. This is approximately 0.05 Å shorter than the Ni–N distance of ~1.85 Å reported for the structurally analogous [Ni(DMG)₂]⁰ (dimethylglyoxime) complex [2]. The contraction arises because the extra methyl group on one ring carbon of the HAO ligand prevents the formation of one of the –C=N–OH multiple bonds present in DMG, altering the electronic delocalization across the five-atom O–N–Ni–N–O conjugated chain and strengthening the Ni–N interaction [1].
| Evidence Dimension | Ni–N bond distance in square-planar bis-chelate complex |
|---|---|
| Target Compound Data | [Ni(HAO)₂]⁰: Ni–N = 1.804(2) Å; monoclinic P2₁/c, a = 6.400(2) Å, b = 9.333(1) Å, c = 11.736(1) Å, β = 90.37(2)°, Z = 2; ε = 3050 M⁻¹cm⁻¹ at λmax = 541 nm |
| Comparator Or Baseline | [Ni(DMG)₂]⁰: Ni–N ≈ 1.85 Å (literature range 1.84–1.87 Å); orthorhombic crystal system; O–H···O hydrogen-bond distance ≈ 2.44–2.45 Å |
| Quantified Difference | Δ(Ni–N) ≈ –0.05 Å (approximately 2.5% shorter bond); altered crystal system (monoclinic vs. orthorhombic); extra CH₃ group on chelate ring prevents one –C=N–OH multiple bond |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; complex prepared by deprotonation of HAO ligand and coordination to Ni(II) |
Why This Matters
The shorter Ni–N bond indicates stronger ligand-field donation and distinct electronic structure, which directly impacts redox potential, photochemical stability, and laser-induced decomposition behavior relative to DMG-based complexes—critical for selecting the correct ligand in thin-film precursor and photochemistry applications.
- [1] Schlemper, E.O. and Murmann, R.K. Bis[3-(hydroxyamino)-3-methyl-2-butanone oximato(2-)-N,N']nickel. Structure and properties of a [Ni(DMG)₂]⁰-related complex. Inorganic Chemistry, 1983, 22(7), 1077–1081. DOI: 10.1021/ic00149a014. View Source
- [2] Grokipedia. Dimethylglyoxime — Ni–N bond lengths approximately 1.85 Å. Referencing Williams, D.E., Wohlauer, G., and Rundle, R.E., J. Am. Chem. Soc., 1959, 81, 755–761. https://grokipedia.com (accessed 2026). View Source
